molecular formula C7H13N B049678 Dicyclopropylmethanamine CAS No. 13375-29-6

Dicyclopropylmethanamine

Cat. No. B049678
CAS RN: 13375-29-6
M. Wt: 111.18 g/mol
InChI Key: GDGUATCKWWKTLM-UHFFFAOYSA-N
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Description

PRL-8-53 (hydrochloride), chemically known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride, is a synthetic nootropic compound. It was first synthesized in the 1970s by Dr. Nikolaus Hansl, a researcher at Creighton University . PRL-8-53 has been shown to enhance memory and cognitive function, making it a subject of interest in the field of cognitive enhancement .

Scientific Research Applications

PRL-8-53 (hydrochloride) has several scientific research applications:

Future Directions

While specific future directions for Dicyclopropylmethanamine are not available, the field of medicinal chemistry continues to evolve, with new synthetic methodologies and library designs being developed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PRL-8-53 (hydrochloride) involves the reaction of 3-(2-(benzyl(methyl)amino)ethyl)benzoic acid with methanol in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the reactants in methanol for several hours, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods

Industrial production methods for PRL-8-53 (hydrochloride) are not well-documented, likely due to its limited commercial use. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

PRL-8-53 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl group in PRL-8-53 can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of PRL-8-53 (hydrochloride) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like methanol or ethanol.

Major Products Formed

The major products formed from the reactions of PRL-8-53 (hydrochloride) depend on the specific reaction conditions. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The exact mechanism of action of PRL-8-53 (hydrochloride) remains unknown. it is believed to enhance cognitive function through several pathways:

Comparison with Similar Compounds

PRL-8-53 (hydrochloride) shares similarities with other nootropic compounds, such as:

Uniqueness

PRL-8-53 (hydrochloride) is unique due to its specific chemical structure and its potential to enhance memory and cognitive function without significant side effects . Its cholinergic and dopaminergic actions set it apart from other nootropics, making it a valuable compound for cognitive research.

properties

IUPAC Name

dicyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7(5-1-2-5)6-3-4-6/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGUATCKWWKTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158351
Record name (Dicyclopropylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13375-29-6
Record name α-Cyclopropylcyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13375-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dicyclopropylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013375296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dicyclopropylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dicyclopropylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (DICYCLOPROPYLMETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3ZXK5V7GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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